molecular formula C16H22N4O B2944703 (E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide CAS No. 2411325-53-4

(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2944703
CAS RN: 2411325-53-4
M. Wt: 286.379
InChI Key: NGJSUNSUEPEWJK-WEVVVXLNSA-N
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Description

(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide, also known as BISA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research studies due to its unique properties and potential applications.

Scientific Research Applications

(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has been extensively used in various scientific research studies due to its potential applications in the fields of cancer, neuroscience, and drug discovery. (E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. (E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has also been found to modulate the activity of ion channels and receptors in the brain, which can have implications for the treatment of neurological disorders. Additionally, (E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has been used as a tool compound for drug discovery, as it can be modified to generate analogs with different properties.

Mechanism of Action

The mechanism of action of (E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide involves its interaction with specific proteins and receptors in cells. (E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has been shown to bind to tubulin, a protein involved in cell division, and inhibit its polymerization, leading to cell cycle arrest and apoptosis. (E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has also been found to modulate the activity of ion channels and receptors in the brain, which can affect neuronal signaling and behavior.
Biochemical and Physiological Effects:
(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has been shown to have several biochemical and physiological effects in cells and organisms. (E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has been found to inhibit the growth of cancer cells and induce apoptosis, as well as modulate the activity of ion channels and receptors in the brain. (E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide has several advantages for lab experiments, including its potency, selectivity, and ability to be modified to generate analogs with different properties. However, (E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.

Future Directions

There are several future directions for research on (E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide, including the development of analogs with improved properties for cancer therapy and drug discovery, the investigation of its effects on other cellular processes and signaling pathways, and the exploration of its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to determine the optimal dosing and administration of (E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide in animal models and humans.

Synthesis Methods

The synthesis of (E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide involves the condensation of 3-(benzimidazol-1-yl)propylamine and 4-(dimethylamino)but-2-enoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The purity and yield of the product can be improved by using different solvents and purification techniques.

properties

IUPAC Name

(E)-N-[3-(benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-19(2)11-5-9-16(21)17-10-6-12-20-13-18-14-7-3-4-8-15(14)20/h3-5,7-9,13H,6,10-12H2,1-2H3,(H,17,21)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJSUNSUEPEWJK-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCCN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCCN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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